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Abstract

2-Aminooctanedioic acid, also known as a-aminosuberic acid, is a dicarboxylic amino acid
whose role in core metabolic pathways remains largely uncharacterized. Unlike its shorter-
chain homolog, 2-aminoadipic acid, a well-documented intermediate in lysine metabolism, 2-
aminooctanedioic acid does not feature in canonical metabolic charts. However, emerging
research in the field of secondary metabolism, particularly in fungi, has begun to shed light on
its biosynthesis and potential biological significance. This technical guide synthesizes the
current, albeit limited, state of knowledge regarding the metabolic pathways involving 2-
aminooctanedioic acid, with a focus on its biosynthesis, observed biological contexts, and the
significant gaps in our understanding of its degradation and broader metabolic integration.

Biosynthesis of 2-Aminooctanedioic Acid in
Fusarium fujikuroi

The most detailed insights into the metabolic origins of 2-aminooctanedioic acid come from
studies on the biosynthesis of the cyclic tetrapeptide secondary metabolite, apicidin F, in the
fungus Fusarium fujikuroi. While not a primary metabolic pathway, this process provides a
putative enzymatic route for the synthesis of 2-aminooctanedioic acid.
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The proposed biosynthetic pathway is initiated from primary metabolic precursors and involves
a series of enzymatic modifications to generate the non-proteinogenic amino acid.

Proposed Biosynthetic Pathway

The biosynthesis of 2-aminooctanedioic acid in F. fujikuroi is hypothesized to begin with the
synthesis of an octanoic acid backbone by a fatty acid synthase. This backbone then
undergoes a series of modifications, including oxidation and amination, to yield 2-
aminooctanedioic acid. The key enzymatic steps are outlined below.

Click to download full resolution via product page

Figure 1: Proposed biosynthetic pathway of 2-aminooctanedioic acid in Fusarium fujikuroi.

Key Enzymes in the Putative Pathway

The proposed pathway implicates several key enzyme families:

o Fatty Acid Synthase (APF5): Believed to be responsible for the synthesis of the initial
octanoic acid backbone from acetyl-CoA and malonyl-CoA.

o P450 Oxidases (Apf7 or Apf8): These enzymes are predicted to catalyze the oxidation of the
octanoic acid backbone to 2-oxooctanoic acid and subsequently the oxidation of 2-
aminooctanoic acid to 2-amino-8-hydroxyoctanoic acid. The deletion of a related P450
oxidase in F. semitectum resulted in the production of an apicidin analogue lacking a keto
group, supporting the role of these enzymes in oxidation.[1]
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o Aminotransferase (Apf4): This enzyme is predicted to catalyze the transamination of 2-
oxooctanoic acid to form 2-aminooctanoic acid.[1]

» FAD-dependent Monooxygenase (Apf9): The final step, the oxidation of 2-amino-8-
hydroxyoctanoic acid to 2-aminooctanedioic acid, is suggested to be catalyzed by this
enzyme. This is supported by the observation that deletion of the apf9 gene led to the
production of an apicidin analogue with a hydroxyl group instead of the carboxylic acid

group.[1]

Biological Occurrence and Potential Roles

While a dedicated metabolic pathway for 2-aminooctanedioic acid has not been identified in
central metabolism, its presence has been detected in various biological contexts, suggesting
potential, yet undefined, roles.

Upregulation in Bacterial Stress Response

A multi-omics analysis of Rhodococcus gingshengii under selenite-induced stress revealed a
significant increase in the levels of 2-aminooctanedioic acid.[2] This upregulation was
associated with nitrogen and amino acid metabolism, leading to the hypothesis that this
molecule may be involved in protein synthesis and repair mechanisms under conditions of
cellular stress.[2]

Detection in Human Samples

Metabolomic studies have identified 2-aminooctanedioic acid in human samples. For
instance, it was detected in the circulation of infants with abusive head trauma.[3] Its presence
in human systems is confirmed, though its origin (endogenous synthesis, gut microbiota, or
diet) and metabolic fate are unknown.

Incorporation into Secondary Metabolites

As detailed in Section 1, 2-aminooctanedioic acid is a building block for the non-ribosomal
peptide, apicidin F, in Fusarium fujikuroi.[4] This highlights its role as a precursor for the
synthesis of bioactive compounds in some organisms.

Degradation of 2-Aminooctanedioic Acid
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Currently, there is no specific information available in the scientific literature detailing the
degradation pathways of 2-aminooctanedioic acid in any organism. However, based on the
catabolism of other dicarboxylic acids and amino acids, a putative degradation pathway can be
hypothesized.

Generally, the degradation of amino acids begins with the removal of the a-amino group via
transamination, followed by the oxidation of the carbon skeleton.[5][6] For dicarboxylic acids,
degradation often proceeds via w-oxidation followed by peroxisomal 3-oxidation.[1][3]

A plausible, though unconfirmed, degradation route for 2-aminooctanedioic acid could
involve:

e Transamination: Removal of the a-amino group to form 2-oxooctanedioic acid.

o Oxidative Decarboxylation: Conversion of the a-keto acid to a shorter-chain dicarboxylic
acid.

e [B-Oxidation: Chain shortening of the resulting dicarboxylic acid from either or both ends.

Further research is required to elucidate the specific enzymes and intermediates involved in the
catabolism of 2-aminooctanedioic acid.

Data Presentation

Due to the limited research on 2-aminooctanedioic acid, quantitative data on its metabolic
pathways is scarce. The following table summarizes the qualitative findings from the existing
literature.
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Metabolic Aspect

Organism/System

Key Findings

Citations

Biosynthesis

Fusarium fujikuroi

Proposed pathway
from acetyl-CoA and
malonyl-CoA involving
fatty acid synthesis,
oxidation, and

amination.

[1]14]

Upregulation

Rhodococcus

gingshengii

Increased levels
observed under
selenite stress,
associated with amino

acid metabolism.

[2]

Biological Presence

Human circulation

Detected in
metabolomics studies
of infants with abusive

head trauma.

[3]

Incorporation

Fusarium fujikuroi

Serves as a precursor
for the secondary

metabolite apicidin F.

[4]

Degradation

Not determined

No specific
degradation pathway

has been identified.

Experimental Protocols

Detailed experimental protocols for the study of 2-aminooctanedioic acid metabolism are not

readily available. However, the methodologies employed in the key cited studies can be

summarized as follows:

Gene Deletion and Metabolite Analysis in Fusarium

fujikuroi

o Gene Deletion: Targeted deletion of genes in the putative apicidin F biosynthetic cluster (apf

genes) was performed using homologous recombination techniques.
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Metabolite Extraction: Fungal cultures were grown in appropriate media, and secondary
metabolites were extracted from the culture filtrate and/or mycelium using organic solvents
(e.g., ethyl acetate).

Metabolite Analysis: The extracted metabolites were analyzed by High-Performance Liquid
Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and compare the
metabolic profiles of wild-type and mutant strains. This allowed for the identification of
biosynthetic intermediates and the elucidation of the roles of the deleted genes.[4]

Multi-Omics Analysis in Rhodococcus qingshengii

Culturing and Stress Induction:R. gingshengii was cultured in a defined medium, and stress
was induced by the addition of selenite.

Metabolite Extraction: Cellular metabolites were extracted using a suitable solvent system.

Metabolomics Analysis: The extracted metabolites were analyzed using untargeted
metabolomics platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to
identify metabolites that were differentially regulated under stress conditions.[2]

Transcriptomics Analysis: RNA was extracted from the bacterial cells, and RNA sequencing
(RNA-Seq) was performed to analyze changes in gene expression in response to selenite
stress.[2]

Conclusion and Future Directions

The study of 2-aminooctanedioic acid in metabolic pathways is still in its infancy. The

proposed biosynthetic pathway in Fusarium fujikuroi provides a valuable starting point for

understanding how this unusual amino acid is synthesized in nature. However, numerous

guestions remain unanswered.

Future research should focus on:

Validation of the Proposed Biosynthetic Pathway: In vitro characterization of the enzymes in
the apf cluster is necessary to confirm their substrate specificities and catalytic activities.
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o Elucidation of Degradation Pathways: Identifying the enzymes and metabolic routes
responsible for the catabolism of 2-aminooctanedioic acid in various organisms is a critical
next step.

« Investigation of its Role in Central Metabolism: Determining whether 2-aminooctanedioic
acid plays a role in the central metabolic pathways of other organisms, including mammals,
is of significant interest.

» Quantification in Biological Systems: Developing robust analytical methods to quantify 2-
aminooctanedioic acid in different tissues and biofluids will be essential for understanding
its physiological and pathological relevance.

A deeper understanding of the metabolic pathways involving 2-aminooctanedioic acid could
reveal novel enzymatic mechanisms, new bioactive compounds, and potential biomarkers or
therapeutic targets for human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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metabolic-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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